molecular formula C13H13N5OS2 B11525806 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11525806
M. Wt: 319.4 g/mol
InChI Key: VUMASJYMOOLHRQ-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. This particular compound features a cyclopenta[b]thiophene ring fused with a triazole ring, making it a unique and potentially valuable molecule in various fields of research.

Properties

Molecular Formula

C13H13N5OS2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H13N5OS2/c1-18-7-15-17-13(18)20-6-11(19)16-12-9(5-14)8-3-2-4-10(8)21-12/h7H,2-4,6H2,1H3,(H,16,19)

InChI Key

VUMASJYMOOLHRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

A patent disclosure describes a microwave-assisted method that reduces reaction time from 12 hours to 30 minutes. This approach uses DMF as a solvent and achieves a comparable yield (80%) with enhanced purity (HPLC: 98.5%).

Solid-Phase Synthesis

Immobilizing Intermediate B on Wang resin enables iterative coupling with Intermediate C, though yields are lower (65%) due to steric hindrance.

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Diacetylation of Intermediate AUse of 1.2 eq. BrCH₂COBrReduces byproducts to <5%
Oxidation of thiol groupNitrogen atmospherePreserves thiol reactivity
Low solubility of final productRecrystallization from DMSO/H₂OEnhances purity to >99%

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) demonstrate consistent yields (78–82%) using the DMF/NaH method. Environmental assessments highlight DMF’s high boiling point as a limitation, prompting exploration of greener solvents (e.g., cyclopentyl methyl ether).

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibit antimicrobial properties. The triazole moiety is known for its antifungal activity, making this compound a candidate for developing antifungal agents against resistant strains of fungi. Studies have shown that derivatives of triazoles can inhibit the growth of various fungi by disrupting their cell wall synthesis and metabolic pathways.

1.2 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through in silico studies. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes. This positions the compound as a potential therapeutic agent for treating inflammatory diseases such as arthritis and asthma .

Agricultural Applications

2.1 Pesticidal Activity
The unique structure of this compound suggests potential applications in agriculture as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop new agrochemicals that are effective against pests while being environmentally friendly .

Materials Science

3.1 Polymer Chemistry
The compound's heterocyclic structure allows it to participate in polymerization reactions, leading to the development of new materials with specific properties. Research into its use as a monomer or additive in polymer formulations could yield materials with enhanced thermal stability and mechanical properties .

Summary Table of Applications

Application AreaSpecific UseMechanism/Notes
Medicinal ChemistryAntimicrobial agentsInhibits fungal growth via cell wall disruption
Anti-inflammatory drugsPotential 5-lipoxygenase inhibitor
AgriculturalPesticides/herbicidesTargeting pest resistance and environmental safety
Materials SciencePolymer additivesEnhances thermal stability and mechanical properties in polymers

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: can be compared with other heterocyclic compounds containing thiophene and triazole rings.

    Thiophene derivatives: Compounds with similar sulfur-containing ring structures.

    Triazole derivatives: Compounds with similar nitrogen-containing ring structures.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical reactivity and biological activity.

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant studies that highlight its pharmacological potential.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H16N4OS
Molecular Weight304.37 g/mol
CAS Number304685-87-8
SMILESCC(=O)N(c1c(s1)c2ccccc2)C#N
LogP3.45
Polar Surface Area56.23 Ų

The compound incorporates a triazole moiety, which is known for its diverse biological activities including antifungal and anticancer properties. The presence of the cyclopentathiophene structure may contribute to its unique pharmacological profile by enhancing lipophilicity and facilitating cell membrane penetration.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, a related study found that triazolethiones showed cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) . While specific data on this compound is limited, its structural similarities suggest potential efficacy in similar contexts.

Antimicrobial Activity

The antimicrobial properties of compounds containing triazole and thiophene moieties have been documented extensively. Compounds in this class have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, studies indicate that triazole derivatives can inhibit the growth of various bacterial strains .

Anti-inflammatory Potential

The anti-inflammatory properties of related compounds suggest that this compound may also exhibit similar effects. Inflammation is a critical factor in many diseases including cancer and cardiovascular conditions. Compounds that inhibit cyclooxygenase (COX) enzymes are often explored for their anti-inflammatory capabilities; thus, the potential for this compound to act as a COX inhibitor warrants further investigation .

Case Studies and Research Findings

  • Cytotoxicity Screening : A study screened various compounds for cytotoxicity on multicellular spheroids and identified several promising candidates with significant activity against cancer cell lines . This methodology could be applied to assess the efficacy of this compound.
  • Triazole Derivatives : Research has shown that mercapto-substituted triazoles possess chemotherapeutic properties. These derivatives have been linked to mechanisms that induce apoptosis in cancer cells and inhibit tumor growth .
  • Antimicrobial Studies : Various studies have highlighted the effectiveness of thienopyridine derivatives against bacterial infections. The incorporation of thiophene rings has been associated with enhanced antimicrobial activity .

Q & A

Q. What synthetic routes are available for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling. A plausible route involves:

Cyclization : Reacting cyclopentanone with sulfur-containing precursors (e.g., 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile) under reflux with ammonium acetate to form the cyclopenta[b]thiophene core .

Functionalization : Introducing the triazole sulfanyl group via nucleophilic substitution or thiol-ene coupling. For example, reacting the thiophene intermediate with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base like triethylamine .

Acetamide Formation : Coupling the intermediate with activated acetic acid derivatives (e.g., chloroacetyl chloride) followed by purification via column chromatography .

Q. Key Reaction Conditions

StepReagents/ConditionsTemperatureYield (%)
1Cyclopentanone, NH4OAc120°C60–70
2Triazole-thiol, Et3NRT45–55
3Chloroacetyl chloride, DCM0–5°C30–40

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for cyclopenta[b]thiophene protons (δ 2.5–3.5 ppm) and triazole methyl groups (δ 2.1–2.3 ppm) .
    • ¹³C NMR : Signals for the cyano group (~110–120 ppm) and carbonyl carbons (~165–170 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the spatial arrangement of the thiophene and triazole moieties (e.g., C–S bond length: ~1.70 Å; C–N in triazole: ~1.32 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ expected for C₁₅H₁₄N₅OS₂: 348.0648) .

Advanced Research Questions

Q. What strategies can resolve contradictions in observed vs. predicted reactivity of the triazole-sulfanyl moiety?

Methodological Answer: Discrepancies between theoretical and experimental reactivity (e.g., unexpected side reactions during functionalization) can be addressed via:

Computational Modeling :

  • Use density functional theory (DFT) to calculate electron density maps and identify nucleophilic/electrophilic sites on the triazole ring .
  • Compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .

Kinetic Studies :

  • Monitor reaction progress using in-situ IR or HPLC to detect intermediates (e.g., sulfoxide byproducts) .
  • Adjust reaction conditions (e.g., solvent polarity, temperature) to favor the desired pathway .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Optimization requires a systematic approach:

Design of Experiments (DoE) :

  • Use factorial designs to screen variables (e.g., solvent, catalyst loading, temperature). For example, a 2³ factorial design revealed that DMF as a solvent and 1.2 eq. of triazole-thiol maximize yield .

Process Intensification :

  • Employ flow chemistry to enhance heat/mass transfer and reduce side reactions .

Catalyst Screening :

  • Test alternatives to Et₃N (e.g., DBU or DMAP), which may reduce racemization in chiral intermediates .

Q. Optimization Results

ParameterBaselineOptimized
SolventTHFDMF
Equivalents (thiol)1.01.2
Temperature (°C)2540
Yield Improvement45% → 72%

Q. What computational tools are suitable for studying the compound’s bioactivity?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., kinase enzymes) based on the triazole-thiophene scaffold .
  • ADMET Prediction :
    • Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.8, moderate blood-brain barrier permeability) .
  • QSAR Modeling :
    • Develop quantitative structure-activity relationship models using descriptors like polar surface area (PSA) and H-bond donors/acceptors .

Q. Predicted Bioactivity Profile

PropertyValue
logP2.8
PSA95 Ų
CYP3A4 Inhibition RiskLow
hERG InhibitionModerate

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